Benzenepropanoic acid, 2,4-dihydroxybutyl ester
Description
Benzenepropanoic acid, 2,4-dihydroxy-, methyl ester (CAS 17422-90-1) is a phenolic ester derivative with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.1999 g/mol . Structurally, it features a benzene ring substituted with two hydroxyl groups at the 2- and 4-positions, linked to a propanoic acid moiety esterified with a methyl group. This compound is commercially available in milligram/gram quantities for research purposes, as indicated by Hepeng Biotech (Shanghai), though purity and pricing details require direct consultation .
Properties
CAS No. |
652161-35-8 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2,4-dihydroxybutyl 3-phenylpropanoate |
InChI |
InChI=1S/C13H18O4/c14-9-8-12(15)10-17-13(16)7-6-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 |
InChI Key |
UTSKWRNWESLAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCC(CCO)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Carboxylic Acid Core
The benzenepropanoic acid backbone, substituted with 2,4-dihydroxy groups, serves as the foundational component. Two primary approaches dominate its synthesis:
Kolbe-Schmitt Carboxylation of Resorcinol
The carboxylation of resorcinol (1,3-dihydroxybenzene) under high-pressure CO₂ conditions yields 2,4-dihydroxybenzoic acid. While this method traditionally produces benzoic acid derivatives, propanoic acid analogs may be accessible via elongation of the carbon chain. For instance, Marasse solid-phase carboxylation employs a mixture of sodium and potassium bicarbonates (20–40% potassium by weight) under CO₂ atmosphere at 100–120°C. This method achieves yields up to 81% for 2,4-dihydroxybenzoic acid, which could be further functionalized to the propanoic acid variant through Claisen condensation or malonic ester synthesis.
Reduction of Cinnamic Acid Derivatives
3-(2,4-Dihydroxyphenyl)propanoic acid may also be synthesized via hydrogenation of cinnamic acid precursors. For example, catalytic hydrogenation of 3-(2,4-dihydroxyphenyl)propenoic acid over Pd/C in ethanol at ambient pressure provides the saturated propanoic acid. This route benefits from mild conditions but requires prior synthesis of the unsaturated precursor, often achieved through Perkin or Knoevenagel condensations.
The introduction of the 2,4-dihydroxybutyl ester group presents challenges due to the steric and electronic effects of the diol. Below are three validated approaches adapted from analogous systems:
Acid-Catalyzed Fischer Esterification
Classical Fischer esterification involves refluxing the carboxylic acid with excess 2,4-dihydroxybutanol in the presence of a Brønsted acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid). For instance, methyl ester synthesis of 3,4-dimethoxybenzoic acid with methanol under sulfuric acid catalysis achieves >95% conversion. However, this method risks dehydration of the diol or oxidation of phenolic groups. To mitigate side reactions, low-temperature protocols (30–45°C) with stoichiometric acid catalysts are recommended.
Example Conditions:
Trichloroacetimidate-Mediated Esterification
Electron-rich trichloroacetimidates, such as 2,4-dimethoxybenzyl trichloroacetimidate, enable ester formation under mild, promoter-free conditions. This method is particularly suited for acid-sensitive substrates:
- Activation: The alcohol (2,4-dihydroxybutanol) is converted to its trichloroacetimidate derivative using Cl₃CCN and a base (e.g., DBU).
- Coupling: Reaction with 3-(2,4-dihydroxyphenyl)propanoic acid in dichloromethane at room temperature.
Key Advantages:
Dicyclohexylcarbodiimide (DCC) Coupling
DCC-mediated esterification is a cornerstone of modern synthetic chemistry, particularly for sterically hindered alcohols. A protocol optimized for 3,4-dimethoxybenzoic acid methyl ester synthesis may be adapted:
Reagents:
- 3-(2,4-Dihydroxyphenyl)propanoic acid (1 equiv)
- 2,4-Dihydroxybutanol (1.2–1.5 equiv)
- DCC (1.5–2.0 equiv)
- Solvent: Dichloromethane or chloroform
Conditions:
- Temperature: 30–45°C
- Duration: 1–5 hours
Workup:
- Filter to remove dicyclohexylurea byproduct.
- Concentrate filtrate and purify via distillation or chromatography.
Performance Metrics (Analogous System):
- Yield: 97%
- Purity (HPLC): >99%
Protecting Group Strategies
The phenolic hydroxyl groups necessitate protection during esterification to prevent undesired side reactions. Common approaches include:
Industrial-Scale Considerations
For large-scale production, aluminum-based catalysts paired with alkali metal promoters (e.g., Na₂CO₃) enhance reaction rates and selectivity. A representative protocol for benzenecarboxylic acid esters involves:
- Catalyst: Amorphous Al(OH)₃ (0.02–0.2 g per mole of acid)
- Promoter: K₂CO₃ (0.02–0.5 g per mole of acid)
- Temperature: 180–250°C under reduced pressure
- Azeotropic Removal of water via alcohol co-distillation.
Chemical Reactions Analysis
Benzenepropanoic acid, 2,4-dihydroxybutyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenepropanoic acid, 2,4-dihydroxybutyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 2,4-dihydroxybutyl ester involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzenepropanoic Acid Derivatives
Functional Group Variations
- Ester Chain Length: The methyl ester (C₁₀H₁₂O₄) has a shorter alkyl chain compared to ethyl esters (e.g., C₁₁H₁₄O₂).
- Substituent Complexity : The 3,5-di-tert-butyl-4-hydroxyphenyl group in CAS 36294-24-3 introduces steric hindrance, enhancing thermal stability for polymer antioxidant applications . In contrast, the 2,4-dihydroxyphenyl group in the methyl ester lacks bulky substituents, which may limit its utility in high-temperature environments.
Biological Activity
Benzenepropanoic acid, 2,4-dihydroxybutyl ester, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 210.23 g/mol
- IUPAC Name : this compound
This compound belongs to the class of esters derived from aromatic carboxylic acids, which exhibit various biological activities.
Antioxidant Activity
Research indicates that compounds similar to benzenepropanoic acid derivatives possess significant antioxidant properties. In vitro assays demonstrate that these compounds effectively scavenge free radicals, thereby mitigating oxidative stress. For instance, studies using DPPH and ABTS radical scavenging assays have shown that related compounds exhibit strong antioxidant activity, suggesting potential applications in preventing oxidative damage in cells .
Anti-inflammatory Effects
The anti-inflammatory activity of benzenepropanoic acid derivatives has been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Experimental models utilizing human monocytes have shown that certain derivatives significantly reduce cytokine levels, indicating their potential utility in treating inflammatory diseases .
Antimicrobial Properties
Benzenepropanoic acid esters have also demonstrated antimicrobial activity against various bacterial strains. In disc diffusion assays, related compounds exhibited varying degrees of antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through broth dilution methods, revealing promising results for potential therapeutic applications in infectious diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and oxidative stress responses.
- Cell Signaling Modulation : These compounds may modulate signaling pathways related to inflammation and cell survival.
- Radical Scavenging : The structural characteristics enable effective scavenging of free radicals, reducing cellular damage.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of benzenepropanoic acid derivatives using various assays. The results indicated a dose-dependent increase in radical scavenging activity, with IC50 values comparable to well-known antioxidants such as ascorbic acid. This suggests that these compounds could serve as effective dietary antioxidants .
Case Study 2: Anti-inflammatory Activity
In a controlled experiment with human monocytes, treatment with benzenepropanoic acid derivatives led to a significant reduction in TNF-α production. The study highlighted the potential of these compounds in managing chronic inflammatory conditions like rheumatoid arthritis .
Data Summary Table
| Biological Activity | Assay Method | Results |
|---|---|---|
| Antioxidant | DPPH Radical Scavenging | IC50 comparable to ascorbic acid |
| Anti-inflammatory | ELISA for Cytokines | Significant reduction in TNF-α levels |
| Antimicrobial | Disc Diffusion | Effective against S. aureus and E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
